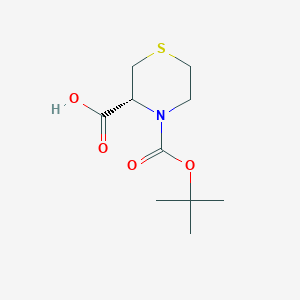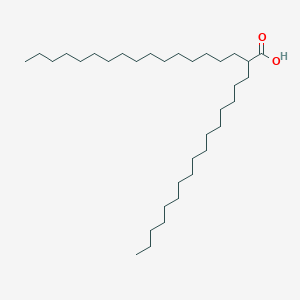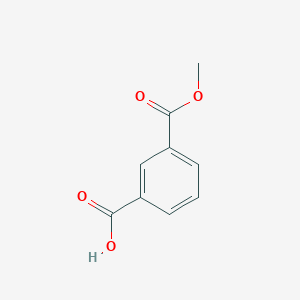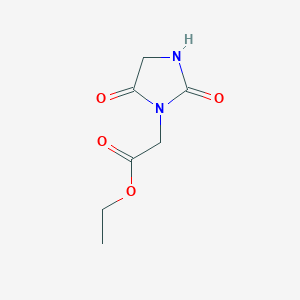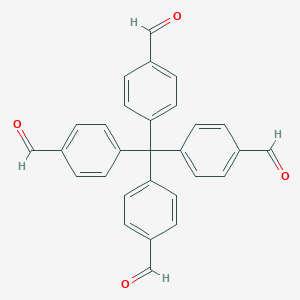
四(4-甲酰基苯基)甲烷
描述
Tetrakis(4-formylphenyl)methane is a chemical compound with the molecular formula C29H20O4 . It is also known by other names such as 4-[tris(4-formylphenyl)methyl]benzaldehyde . The molecular weight of this compound is 432.5 g/mol .
Synthesis Analysis
A new three-dimensional metal-organic framework (MOF) was synthesized by linking ditopic amino functionalized polyoxometalate with 4-connected tetrahedral tetrakis (4-formylphenyl)methane building units through imine condensation .Molecular Structure Analysis
The structure of this MOF, termed MOF-688, was solved by single crystal X-ray diffraction and found to be triply interpenetrated diamond-based dia topology .Chemical Reactions Analysis
The synthesis of three-dimensional covalent-organic frameworks has been achieved through the use of tetrakis-(4-formylphenyl)methane . The first imine-linked 3D COF, COF-300, was reported by Yaghi and coworkers in 2009, and is synthesized from tetrakis-(4-aminophenyl)methane (TAPM) and terephthalaldehyde .Physical And Chemical Properties Analysis
The melting point of Tetrakis(4-formylphenyl)methane is >180 °C (decomp) (Solv: ethyl acetate (141-78-6)). The predicted boiling point is 634.9±55.0 °C and the predicted density is 1.262±0.06 g/cm3 .科学研究应用
单晶共价有机框架 (COFs)
四(4-甲酰基苯基)甲烷: 用于合成单晶 COFs。这些是由有机前体反应形成的扩展多孔晶体,形成二维或三维阵列。 该化合物有助于快速生长适用于 X 射线衍射分析的大尺寸单晶 COFs,将结晶时间从数周缩短到仅 1-2 天 .
光电器件
该化合物用作集成到光电器件中的 COFs 的构建块。它的分子结构允许设计用于传感器、光催化剂、电极、超级电容器、太阳能收集器件和发光二极管的新型半导体材料。 这种应用利用了该化合物作为光捕获器、半导体、配体、结合位点或氧化还原中心的特性 .
自修复聚合物
4-[tris(4-甲酰基苯基)甲基]苯甲醛: 用作创建具有快速弹性恢复的自修复聚合物的四齿连接体。这些聚合物具有高拉伸性,可以在拉伸后立即恢复到原始长度。 它们在软致动器、电子皮肤、生物芯片和生物传感器中具有潜在的应用 .
催化
该化合物的复杂分子结构使其适合用于催化。它可以在各种化学反应中充当催化剂,提高所涉及过程的效率和选择性。 这种应用在材料合成和药物开发中至关重要 .
材料合成
在材料科学中,四(4-甲酰基苯基)甲烷参与先进材料的合成。 它多功能的特性允许创建复杂的分子结构,这对于开发具有所需特性用于各种技术应用的新型材料至关重要 .
药物开发
该化合物的复杂结构使其能够应用于药物开发。它可用于创建新型药物递送系统或作为合成药物化合物的先驱。 它的多功能性允许探索新的治疗途径 .
作用机制
安全和危害
While specific safety and hazard information for Tetrakis(4-formylphenyl)methane is not available, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
未来方向
属性
IUPAC Name |
4-[tris(4-formylphenyl)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20O4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFUMXIARBFRPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(C2=CC=C(C=C2)C=O)(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514328 | |
| Record name | 4,4',4'',4'''-Methanetetrayltetrabenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
617706-61-3 | |
| Record name | 4,4',4'',4'''-Methanetetrayltetrabenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of Tetrakis(4-formylphenyl)methane lend itself to creating microporous polymers?
A1: Tetrakis(4-formylphenyl)methane possesses four aldehyde (-CHO) groups extending from a central carbon atom, giving it a tetrahedral geometry. [] This tetrahedral structure makes it an ideal building block for creating three-dimensional, hyper-cross-linked polymers. [] The aldehyde groups can react with suitable diamine monomers through condensation polymerization, forming robust benzoxazole linkages and generating a porous network. [] The size and nature of the diamine used can be modified to tune the pore size and properties of the resulting polymer. []
Q2: What makes Tetrakis(4-formylphenyl)methane-derived polymers suitable for gas adsorption and separation?
A2: Research indicates that microporous polybenzoxazoles synthesized using Tetrakis(4-formylphenyl)methane as a building block demonstrate promising gas adsorption properties. [] These polymers exhibit a high affinity for carbon dioxide (CO2) due to the presence of heteroatoms like nitrogen and oxygen within their structure. [] The microporous nature of these polymers, with pore sizes often falling within the range of 0.98-1.46 nm, allows for selective adsorption of CO2 over other gases like nitrogen (N2) and methane (CH4). [] This selectivity, coupled with their high adsorption capacity, makes these polymers potentially valuable for applications like carbon capture and gas separation technologies.
Q3: Beyond gas adsorption, what other applications can benefit from the unique properties of polymers derived from Tetrakis(4-formylphenyl)methane?
A3: The mechanical properties of polymers synthesized using Tetrakis(4-formylphenyl)methane can be tailored for specific applications. For example, researchers have created a self-healing polymer with fast elastic recovery using Tetrakis(4-formylphenyl)methane as a crosslinker for a poly(dimethylsiloxane) backbone. [] The resulting material displays remarkable stretchability (strain at break ~1400%) and can rapidly return to its original shape after stretching. [] This self-healing property arises from the reversible nature of the dynamic bonds formed during the crosslinking process, making it a promising material for applications requiring flexibility, durability, and self-repair capabilities, such as soft robotics, electronic skins, and biosensors. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




